![molecular formula C13H16N4O4 B2427922 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-59-4](/img/structure/B2427922.png)

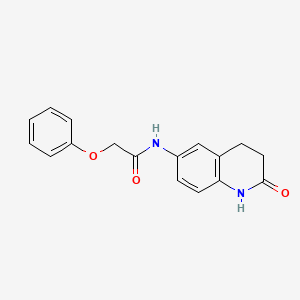

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

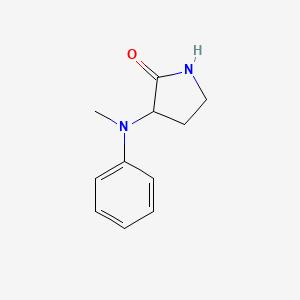

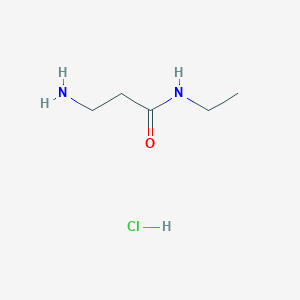

Oxime Formation and Hydrazones

The compound can react with hydroxylamine to form oximes or with hydrazine to form hydrazones. In these reactions, the nitrogen atom acts as the nucleophile, leading to the formation of stable adducts. The oxime formation is essentially irreversible, while the hydrazone formation involves reversible hemiketal intermediates .

Catalytic Protodeboronation

Recent research has explored the use of protodeboronation reactions. While not directly related to the compound, this concept involves boronic esters and has been applied in the synthesis of various molecules, including natural products and pharmaceutical intermediates .

Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry. These compounds exhibit diverse biological activities, making them attractive for cancer treatment, antimicrobial agents, and other therapeutic applications. Although not an indole itself, the compound’s structural features may contribute to similar effects .

Biocompatible Scaffolds

The compound’s methoxy group and amide functionality could be exploited in designing biocompatible scaffolds. Researchers have developed synthetic collagen-like polypeptides for applications in cosmetics and healthcare. These scaffolds enable cell fate control using visible light, potentially benefiting tissue engineering and regenerative medicine .

Stereoisomerism

Like oximes, hydrazones can exhibit stereoisomerism. The E and Z isomers are possible due to restricted rotation around the C=N bond. However, isolating these isomers can be challenging due to their low energy barrier for interconversion .

Nomenclature and Substitution Patterns

Understanding the compound’s nomenclature (based on its substituents) and substitution patterns is essential for precise communication in scientific literature. The systematic naming conventions help researchers identify and discuss its structure effectively .

Propiedades

IUPAC Name |

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-4-7-5-15-11-9(10(7)21-3)12(19)17(6-8(14)18)13(20)16(11)2/h5H,4,6H2,1-3H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRKQHVXKVRTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)